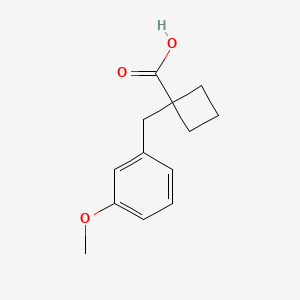

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It features a cyclobutane ring substituted with a 3-methoxybenzyl group and a carboxylic acid group

Méthodes De Préparation

The synthesis of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves several steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through intramolecular cyclization of 1,4-dibromobutane with a base.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.

Attachment of the 3-Methoxybenzyl Group: This step involves the reaction of the cyclobutanecarboxylic acid with 3-methoxybenzyl chloride under suitable conditions to form the final product.

Analyse Des Réactions Chimiques

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group and the cyclobutane ring:

Acid-Base Neutralization: Reacts with bases to form salts and water.

Esterification: In the presence of alcohols and catalysts, it forms esters.

Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.

Ring-Opening Reactions: The cyclobutane ring can be opened under specific conditions, allowing for further chemical transformations.

Applications De Recherche Scientifique

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to construct complex molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The cyclobutane ring’s unique structure may also play a role in its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid can be compared with other cyclobutanecarboxylic acid derivatives:

Cyclobutanecarboxylic Acid: Lacks the 3-methoxybenzyl group, making it less complex.

1-(4-Methoxybenzyl)cyclobutanecarboxylic Acid: Similar structure but with a different substitution pattern on the benzyl group.

1-(3-Hydroxybenzyl)cyclobutanecarboxylic Acid: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.

Activité Biologique

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound notable for its unique cyclobutane structure and potential biological activities. This compound features a methoxybenzyl group attached to a cyclobutanecarboxylic acid moiety, which enhances its reactivity and biological interactions.

Chemical Structure and Properties

- Chemical Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- Functional Groups : Cyclobutane ring, carboxylic acid (-COOH), methoxy group (-OCH3)

The compound's structural complexity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

-

Formation of the Cyclobutane Ring :

- Synthesized through intramolecular cyclization of 1,4-dibromobutane with a base.

-

Introduction of the Carboxylic Acid Group :

- The carboxylic acid group is introduced via oxidation reactions.

-

Attachment of the 3-Methoxybenzyl Group :

- Reaction of cyclobutanecarboxylic acid with 3-methoxybenzyl chloride under suitable conditions to form the final product.

Table 1: Synthesis Steps

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of cyclobutane ring from 1,4-dibromobutane |

| 2 | Oxidation | Introduction of the carboxylic acid group |

| 3 | Alkylation | Attachment of the methoxybenzyl group |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological effects. The unique structure of the cyclobutane ring may also enhance its reactivity and interactions with biological systems.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Antitumor Properties : Analogues have shown promise in inhibiting tumor cell growth, particularly in breast cancer cell lines (e.g., MCF-7) .

- Metabolic Stability : The incorporation of specific groups may enhance metabolic stability, impacting pharmacokinetics .

Antitumor Activity

A study evaluated the cytostatic effects of analogues derived from this compound on MCF-7 cells. Results indicated that certain analogues exhibited significant growth inhibition with IC50 values ranging from 31 μM to over 100 μM depending on structural modifications .

Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Table 2: Biological Activities Overview

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPXMYNEFWIRSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2(CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.